molecular formula C20H24O5 B12102581 [5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol

[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol

Cat. No.: B12102581
M. Wt: 344.4 g/mol
InChI Key: HZLDOBUUHQQBIL-UHFFFAOYSA-N
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Description

[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol is a complex organic compound with the molecular formula C19H22O5 It is known for its unique structural features, which include a methoxy group and two phenylmethoxy groups attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of methoxy and phenylmethoxy groups through nucleophilic substitution reactions. The final step often involves deprotection to yield the desired compound. Reaction conditions may vary, but they generally include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace methoxy or phenylmethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenylmethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol: Unique due to its specific substitution pattern and structural features.

    [5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]propane: Similar structure but with a propane group instead of methanol.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

[5-methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol

InChI

InChI=1S/C20H24O5/c1-22-20-19(24-14-16-10-6-3-7-11-16)18(17(12-21)25-20)23-13-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3

InChI Key

HZLDOBUUHQQBIL-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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